(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol
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Overview
Description
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a bromine atom at the 5-position and a hydroxymethyl group at the 1-position of the benzofuran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol typically involves the bromination of 1,3-dihydro-2-benzofuran followed by a hydroxymethylation reaction. One common method includes:
Bromination: Reacting 1,3-dihydro-2-benzofuran with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxymethylation: Treating the brominated intermediate with formaldehyde and a base like sodium hydroxide to introduce the hydroxymethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine and bases such as potassium carbonate.
Major Products:
Oxidation: (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)formaldehyde or (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)carboxylic acid.
Reduction: 1,3-Dihydro-2-benzofuran-1-yl)methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)formaldehyde: Similar structure but with a formyl group instead of a hydroxymethyl group.
(5-Bromo-1,3-dihydro-2-benzofuran-1-yl)carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group.
1,3-Dihydro-2-benzofuran-1-yl)methanol: Lacks the bromine atom.
Uniqueness: (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
(5-bromo-1,3-dihydro-2-benzofuran-1-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-1-2-8-6(3-7)5-12-9(8)4-11/h1-3,9,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPIPSMLEKMLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(O1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772803 |
Source
|
Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197577-35-8 |
Source
|
Record name | (5-Bromo-1,3-dihydro-2-benzofuran-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70772803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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